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molecular formula C17H18BrNO B5775897 N-(2-bromophenyl)-4-tert-butylbenzamide

N-(2-bromophenyl)-4-tert-butylbenzamide

Cat. No. B5775897
M. Wt: 332.2 g/mol
InChI Key: UQUBHCBHXJYVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714130B2

Procedure details

2-Bromoaniline (98%, Oakwood 005347, 214 g, 1.25 mol), NaHCO3 (270 g, 3.2 mol), THF (500 mL) and water (500 mL) were placed into a 5-L round-bottom flask equipped with an overhead stirrer, thermometer and a 500-mL addition funnel. Solution of t-butyl benzoyl chloride (>98%, Fluka 19660, 250 mL, 1.37 mol) in 250 mL of THF was placed into the addition funnel and was added slowly (in 25 min) to the stirred mixture of reagents in the flask. (No external heating or cooling was administered, slight exotherm was observed raising the temperature inside the flask to 35° C.).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]([O-:12])(O)=O.[Na+].O.[C:15]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1C(Cl)=O)([CH3:18])([CH3:17])[CH3:16]>C1COCC1>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:9](=[O:12])[C:25]1[CH:26]=[CH:27][C:19]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:20][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
214 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
270 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=O)Cl)C=CC=C1
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
thermometer and a 500-mL addition funnel
ADDITION
Type
ADDITION
Details
was added slowly (in 25 min)
Duration
25 min
ADDITION
Type
ADDITION
Details
to the stirred mixture of reagents in the flask
TEMPERATURE
Type
TEMPERATURE
Details
(No external heating
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)NC(C1=CC=C(C=C1)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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